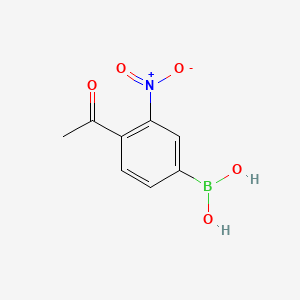

4-Acetyl-3-nitrophenylboronic acid

説明

Significance of Arylboronic Acid Scaffolds as Synthetic Intermediates and Reagents

The significance of arylboronic acids as synthetic intermediates is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the construction of biaryl systems. nih.gov Beyond this cornerstone reaction, arylboronic acids participate in a wide array of other transformations, including Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and various other metal-catalyzed and metal-free reactions. nih.govresearchgate.net Their ability to serve as precursors to aryl radicals under oxidative conditions has further expanded their synthetic utility, enabling novel bond-forming strategies. rsc.orgacs.org The functional group tolerance of arylboronic acids allows for their use in the late-stage functionalization of complex molecules, a critical step in the development of new pharmaceuticals and functional materials.

Overview of Electron-Deficient Arylboronic Acids in Catalysis and Synthesis

Electron-deficient arylboronic acids, which feature electron-withdrawing groups on the aromatic ring, exhibit unique reactivity profiles that make them particularly valuable in specific synthetic contexts. The electron-withdrawing substituents can modulate the electronic properties of the boronic acid, influencing its reactivity in cross-coupling reactions and other transformations. For instance, these compounds have been instrumental in the direct C-H arylation of electron-deficient heterocycles, a reaction that proceeds under mild, room-temperature conditions using inexpensive reagents. acs.orgnih.govnih.govsci-hub.ru This method provides a direct and efficient route to arylated heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals. The stability of the carbon-boron bond in electron-deficient arylboronic acids towards electrophiles is also a notable feature, allowing for selective transformations that might be challenging with their electron-rich counterparts.

Positioning of 4-Acetyl-3-nitrophenylboronic Acid within Advanced Chemical Research

Within the class of electron-deficient arylboronic acids, this compound stands out as a specialized reagent with significant potential in advanced chemical research. The presence of both an acetyl and a nitro group, two strong electron-withdrawing substituents, renders the aromatic ring highly electron-deficient. This electronic characteristic makes it an ideal coupling partner in reactions where electron-poor aryl groups are required. Its structure suggests applications in the synthesis of complex molecules with specific electronic or biological properties. Research into the unique reactivity of this compound is ongoing, with potential applications in the development of novel catalysts, functional materials, and as a key building block in the synthesis of biologically active compounds.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1256345-63-7 |

| Molecular Formula | C8H8BNO5 |

| Molecular Weight | 209.0 g/mol |

| Appearance | Not Specified |

| Purity | >98.0% |

Data sourced from multiple chemical suppliers. chemsrc.comp212121.comechemi.com

Research Findings on Related Electron-Deficient Arylboronic Acids

While specific research findings on this compound are not extensively detailed in the provided search results, the broader class of electron-deficient arylboronic acids has been the subject of significant investigation.

A notable application is the direct C-H arylation of electron-deficient heterocycles. A developed method utilizes catalytic silver(I) nitrate (B79036) in the presence of a persulfate co-oxidant to couple a variety of arylboronic acids with heterocycles at room temperature. acs.orgnih.govnih.govsci-hub.ru This reaction is tolerant of sensitive functional groups and provides a straightforward route to complex arylated heterocycles. acs.orgnih.gov

Furthermore, studies on the coupling of arylboronic acids for the synthesis of aryl purine (B94841) derivatives have shown that while electron-rich and electroneutral arylboronic acids couple effectively under anhydrous conditions, electron-deficient ones, such as 3-nitrophenylboronic acid, show significantly improved yields in aqueous conditions. chem-soc.si This highlights the distinct reactivity of electron-deficient arylboronic acids and the importance of reaction optimization.

The synthesis of related compounds, such as 4-amino-3-nitrophenylboronic acid, has been achieved through multi-step sequences, indicating the synthetic accessibility of polysubstituted arylboronic acids. The stability of the carbon-boron bond in electron-deficient phenylboronic acids towards electrophiles has been noted as a key factor in their successful synthesis and subsequent reactions.

Structure

2D Structure

特性

IUPAC Name |

(4-acetyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXBGJTWRHMQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681539 | |

| Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-63-7 | |

| Record name | Boronic acid, B-(4-acetyl-3-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Acetyl-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Routes for 4 Acetyl 3 Nitrophenylboronic Acid

Established Synthetic Pathways for Arylboronic Acids

The preparation of arylboronic acids has traditionally relied on two main approaches: the reaction of organometallic reagents with borate (B1201080) esters and, more recently, transition metal-catalyzed cross-coupling reactions. Both methodologies offer distinct advantages and are applicable to a wide range of substrates.

Electrophilic Trapping of Organometallic Reagents with Boric Esters

One of the earliest and still widely practiced methods for synthesizing arylboronic acids involves the electrophilic trapping of organometallic intermediates, such as Grignard or organolithium reagents, with trialkyl borates. nih.govrsc.orgwiley-vch.de This approach is valued for its use of readily available starting materials and straightforward execution. wiley-vch.de

The Grignard reaction is a classic method for forming carbon-carbon bonds and can be adapted for the synthesis of arylboronic acids. ingentaconnect.com The process involves the reaction of an arylmagnesium halide (a Grignard reagent), formed from an aryl halide and magnesium metal, with a trialkyl borate like trimethyl borate or triisopropyl borate. google.comorganic-chemistry.org Subsequent acidic hydrolysis of the resulting boronic ester furnishes the desired arylboronic acid. rsc.org

The reaction is typically performed at low temperatures to prevent over-alkylation of the borate ester, which would lead to the formation of borinic acids as byproducts. rsc.org The choice of solvent is also crucial, with ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being common. google.com For instance, the synthesis of various arylboronic acids has been achieved in excellent yields by reacting aryl Grignard reagents with pinacolborane at ambient temperature in THF. organic-chemistry.org

A key challenge in using Grignard reagents is their high reactivity, which can limit functional group tolerance. rsc.org However, advancements such as the use of LiCl to facilitate magnesium insertion have expanded the scope of this method. organic-chemistry.org For the synthesis of a molecule like 4-acetyl-3-nitrophenylboronic acid, the presence of the nitro and acetyl groups would need to be considered, as they could potentially react with the Grignard reagent.

Table 1: Examples of Arylboronic Acid Synthesis using Grignard Reagents

| Aryl Halide | Boron Reagent | Solvent | Yield (%) | Reference |

| 2,6-Dimethylbromobenzene | Tri-n-butyl borate | THF | 80.1 | ingentaconnect.com |

| 4-Bromoanisole | Pinacolborane | THF | High | organic-chemistry.org |

| 3,4,5-Trifluorobromobenzene | Triisopropyl borate | THF | - | researchgate.net |

| Various Aryl Bromides | Triisopropyl borate | THF | Excellent | organic-chemistry.org |

This table is for illustrative purposes and specific yields for this compound via this method are not provided in the search results.

Organolithium reagents, typically generated through lithium-halogen exchange or deprotonation of an aromatic C-H bond, offer another powerful route to arylboronic acids. nih.govrsc.org The reaction with a trialkyl borate is conducted at very low temperatures, often -78°C, to control the reactivity of the organolithium species and prevent side reactions. nih.govmdpi.com

This method is particularly useful for preparing boronic acids that are not readily accessible via Grignard reagents. nih.gov The low-temperature conditions can help to tolerate a wider range of functional groups. google.com For example, a continuous flow setup has been developed for performing organolithium chemistry on a multigram scale, allowing for rapid synthesis of building blocks through a halogen-lithium exchange and electrophilic quench sequence. organic-chemistry.org

However, a significant drawback of this approach is the low functional group tolerance during the preparation and application of the highly basic and nucleophilic organolithium reagents. rsc.org The synthesis of this compound using this method would require careful consideration of the electrophilic nature of the acetyl and nitro groups, which could be susceptible to attack by the organolithium reagent.

Table 2: Synthesis of Boronic Acid Derivatives via Organolithium Intermediates

| Starting Material | Lithiation Method | Boron Reagent | Product Type | Reference |

| Aryl Halides | Halogen-Lithium Exchange | Trialkyl Borate | Arylboronic Acid | nih.gov |

| Bromo-naphthalenes | n-BuLi | Bis(pinacolato)diboron (B136004) | Cyclic Borinic Acids | mdpi.com |

| Aryl Bromides | n-BuLi | Triisopropyl borate | Bis-borinic Acid Derivatives | mdpi.com |

This table highlights the general application of organolithium reagents in boronic acid synthesis.

Palladium-Catalyzed Borylation Strategies

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a highly versatile and efficient method for the synthesis of arylboronic acids and their esters. beilstein-journals.orgnih.gov These methods often exhibit excellent functional group tolerance and broad substrate scope. beilstein-journals.org

The Miyaura borylation reaction is a cornerstone of modern synthetic chemistry, enabling the synthesis of boronate esters by the palladium-catalyzed cross-coupling of aryl halides or triflates with bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgbeilstein-journals.org This reaction is prized for its mild conditions and high functional group compatibility, making it suitable for the synthesis of complex molecules. organic-chemistry.orgorganic-chemistry.org

The reaction typically employs a palladium catalyst, such as PdCl₂(dppf) or a combination of a palladium precursor and a phosphine (B1218219) ligand, in the presence of a base like potassium acetate (B1210297) (KOAc) or potassium phenoxide. organic-chemistry.orgbeilstein-journals.org The resulting pinacol (B44631) esters are stable, can be purified by chromatography, and are readily used in subsequent Suzuki-Miyaura coupling reactions. organic-chemistry.org The choice of base is critical to the success of the reaction, as it can influence the rate of transmetalation and prevent competing side reactions. organic-chemistry.org

The Miyaura borylation is particularly well-suited for the synthesis of functionalized arylboronic acids like this compound, as it tolerates a wide variety of functional groups, including ketones and nitro groups. organic-chemistry.org

Table 3: Key Features of the Miyaura Borylation Reaction

| Feature | Description | Reference |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | organic-chemistry.org |

| Substrates | Aryl halides (Cl, Br, I), aryl triflates | organic-chemistry.orgresearchgate.net |

| Catalyst | Palladium complexes (e.g., PdCl₂(dppf), Pd(PPh₃)₄) | nih.govbeilstein-journals.org |

| Base | Weak bases (e.g., KOAc, K₃PO₄, KOPh) | nih.govorganic-chemistry.org |

| Product | Arylboronic acid pinacol esters | organic-chemistry.org |

| Advantages | High functional group tolerance, mild reaction conditions | beilstein-journals.orgorganic-chemistry.org |

The efficiency and scope of palladium-catalyzed borylation reactions are heavily dependent on the catalyst system employed. Significant research has been dedicated to developing new and improved catalysts to overcome the limitations of earlier systems, such as low efficiency for certain substrates and the need for high catalyst loadings. nih.govorganic-chemistry.org

Early catalyst systems often struggled with less reactive aryl chlorides. nih.gov The development of more effective ligands, such as bulky, electron-rich phosphines like XPhos and SPhos, and N-heterocyclic carbenes (NHCs), has been instrumental in expanding the substrate scope to include these challenging substrates. nih.govchemrxiv.orgresearchgate.net For instance, a catalyst system combining Pd(dba)₂ with bis(2-di-tert-butylphosphinophenyl)ether has proven effective for the borylation of both aryl bromides and chlorides, tolerating a range of functional groups. organic-chemistry.org

Furthermore, advancements in catalyst design have enabled borylation reactions to be performed under milder conditions, even at room temperature, and with lower catalyst loadings. nih.govresearchgate.net The development of well-defined pre-catalysts, such as [Pd(IMesMe)(cinnamyl)Cl], has also contributed to more efficient and reliable borylation of a variety of aryl chlorides. researchgate.net These improvements enhance the practicality and sustainability of arylboronic acid synthesis.

Table 4: Evolution of Palladium Catalyst Systems for Borylation

| Catalyst System | Key Features | Substrate Scope | Reference |

| Pd(PPh₃)₄, PdCl₂(dppf) | Early systems, effective for aryl bromides and iodides | Limited for aryl chlorides | nih.gov |

| Pd₂dba₃/PCy₃, Pd₂dba₃/XPhos | Improved activity for aryl chlorides | Broader scope, including deactivated chlorides | nih.gov |

| Pd(dba)₂/t-Bu-DPEphos | Efficient for electron-rich and -deficient aryl bromides and chlorides | Wide functional group tolerance | organic-chemistry.org |

| [Pd(IMesMe)(cinnamyl)Cl] | Well-defined NHC pre-catalyst | Effective for a series of aryl chlorides | researchgate.net |

| SiliaCat DPP-Pd | Heterogeneous catalyst, air-stable | Aryl bromides, enables one-pot borylation/Suzuki coupling | beilstein-journals.org |

Multi-Step Functionalization of Aromatic Precursors

The construction of this compound typically involves a sequential introduction of the acetyl, nitro, and boronic acid functionalities onto an aromatic ring. The order of these introductions is critical to achieving the desired substitution pattern and avoiding unwanted side reactions.

The introduction of an acetyl group onto an aromatic ring is a fundamental transformation in organic synthesis, often accomplished through Friedel-Crafts acylation. cardiff.ac.uk This reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. cardiff.ac.uk However, for substrates with existing functional groups, the choice of catalyst and reaction conditions is crucial to avoid undesired side reactions.

Alternative methods for introducing acetyl groups include:

Palladium-catalyzed cross-coupling reactions: This modern approach involves the coupling of an aryl halide or triflate with an acetylating agent, such as acetyltrimethylsilane, in the presence of a palladium catalyst. acs.org This method offers good functional group tolerance and can be applied to a wide range of substrates. acs.org

Photo-Fries rearrangement: This photochemical reaction allows for the rearrangement of an N-acetyl group of an amide to the α-position of an arene ring upon exposure to UV light. researchgate.net This method provides a gentle and safe alternative to traditional Lewis acid-catalyzed approaches. researchgate.net

Acylation using solid acid catalysts: Zeolites, such as Hβ or HY, can serve as reusable and environmentally friendly catalysts for the acetylation of aromatic ethers with acetic anhydride in a solvent-free system. cardiff.ac.uk These catalysts often exhibit high regioselectivity for the para position. cardiff.ac.uk

| Method | Reagents | Key Advantages | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride/acetic anhydride, Lewis acid (e.g., AlCl₃) | Well-established, high-yielding for simple arenes. | cardiff.ac.uk |

| Palladium-Catalyzed Cross-Coupling | Aryl bromide/triflate, acetyltrimethylsilane, Pd catalyst | Good functional group tolerance, applicable to complex substrates. | acs.org |

| Photo-Fries Rearrangement | N-acetyl amide, UV light | Mild and safe conditions. | researchgate.net |

| Solid Acid Catalysis | Acetic anhydride, Zeolite (Hβ or HY) | Environmentally friendly, high para-selectivity. | cardiff.ac.uk |

The nitration of an aromatic ring containing an acetyl group is a key step in the synthesis of this compound. The acetyl group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions. automate.video Therefore, the direct nitration of acetophenone (B1666503) primarily yields the meta-nitro product. automate.videosemanticscholar.org

The standard nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid. automate.videomakingmolecules.com The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). makingmolecules.com The reaction temperature is a critical parameter; higher temperatures can lead to the formation of dinitro products. libretexts.org

Several factors can influence the regioselectivity of the nitration:

Reaction Conditions: The ratio of ortho to meta to para isomers can be influenced by the reaction temperature and the acidity of the medium. semanticscholar.org For instance, nitration of acetophenone with mixed acid at different temperatures can lead to varying isomer distributions. semanticscholar.org

Directing Group Effects: The acetyl group deactivates the benzene (B151609) ring and directs the incoming nitro group to the meta position. automate.video This is due to the electron-withdrawing nature of the carbonyl group. automate.video

Alternative Nitrating Agents: While mixed acid is common, other nitrating agents like acetyl nitrate (B79036) in acetic anhydride can be used and may offer advantages in terms of yield and selectivity for certain substrates. semanticscholar.org

For achieving nitration at a specific position other than the meta-position relative to an acetyl group, more complex, multi-step strategies are often required. This can involve the use of blocking groups or directing groups that are later removed or modified. google.comchemistrysteps.com

| Starting Material | Nitrating Agent | Major Product(s) | Key Observations | Reference |

|---|---|---|---|---|

| Acetophenone | HNO₃ / H₂SO₄ | meta-Nitroacetophenone | The acetyl group is a meta-director. | automate.videosemanticscholar.org |

| Acetophenone | Mixed acid at 30 °C | 29% ortho, 37% meta, 34% para | Isomer distribution is temperature-dependent. | semanticscholar.org |

| Acetophenone | Mixed acid at –15 °C | 14% ortho, 56% meta, 30% para | Lower temperature favors the meta isomer. | semanticscholar.org |

| 1-Adamantyl phenyl ketone | Nitric acid in acetic anhydride | Quantitative yield of mononitrated regioisomers. | This nitrating system was effective for this specific ketone. | semanticscholar.org |

Challenges and Optimization in the Synthesis of Substituted Nitrophenylboronic Acids

The synthesis of substituted nitrophenylboronic acids, particularly those with electron-withdrawing groups like this compound, is fraught with challenges related to stability and isomer separation.

Electron-poor boronic acids are known to be more stable to some reactions like brominolysis compared to their electron-rich counterparts. google.com However, they can be susceptible to decomposition under certain conditions, a phenomenon known as deboronation. acs.org This instability is a significant hurdle in their synthesis and purification.

Several strategies have been developed to enhance the stability of boronic acids:

Formation of Boronate Esters: Converting boronic acids into boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, significantly increases their stability. acs.orgresearchgate.netnih.gov These protecting groups render the boronic acid moiety less susceptible to degradation and allow for easier handling and purification. researchgate.netnih.gov MIDA boronates, in particular, are known for their exceptional stability towards a wide range of reagents. researchgate.net

Intramolecular Coordination: The stability of boronic acids can be enhanced by introducing intramolecular coordination. For example, a boralactone, where a carboxyl group coordinates to the boron atom, has been shown to increase oxidative stability by a factor of 104. chemrxiv.org

The choice of stabilization strategy depends on the specific reaction conditions and the subsequent steps in the synthetic sequence.

The nitration of substituted benzenes often leads to the formation of a mixture of isomers, which can be challenging to separate. google.comlibretexts.org In the context of synthesizing this compound, controlling the regioselectivity of the nitration step is paramount to avoid a complex mixture of products.

Strategies to address the issue of isomer mixtures include:

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the ortho position of a directing group. While not directly applicable to the meta-nitration required here, it highlights the principle of using directing groups to control regioselectivity.

Use of Blocking Groups: A temporary blocking group can be introduced to a specific position on the aromatic ring to prevent reaction at that site. After the desired functionalization at another position, the blocking group can be removed.

Selective Reduction of Isomers: In cases where an isomer mixture is unavoidable, a subsequent reaction can sometimes be used to selectively transform one isomer, facilitating separation. For example, a mixture of isomeric substituted nitrobenzenes can be treated with a nonorganic sulfide (B99878) salt to selectively reduce the unhindered nitro isomers to anilines, which can then be separated from the hindered nitro isomer. google.com

Chromatographic Separation: When other methods are not feasible, chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) are often employed to separate isomeric products.

Careful planning of the synthetic route, including the order of functional group introduction and the choice of reaction conditions, is the most effective way to minimize the formation of isomer mixtures.

Emerging Technologies in Preparative Chemistry

The field of preparative chemistry is continuously evolving, with new technologies offering more efficient, sustainable, and scalable methods for the synthesis of complex molecules like this compound.

Some of the emerging technologies relevant to this synthesis include:

Continuous Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. researchgate.net The synthesis of phenylboronic acids has been successfully demonstrated in a continuous two-step process at cryogenic temperatures. researchgate.net

Microdroplet Chemistry: Reactions conducted in microdroplets can be accelerated by several orders of magnitude compared to bulk reactions. rsc.org This technology has been applied to the synthesis of various heterocyclic compounds from boronic acids under ambient conditions and without a catalyst. rsc.org

Click Chemistry: Boronic acids are increasingly being used in "click chemistry," a set of powerful, reliable, and selective reactions. rsc.org Iminoboronate and salicylhydroxamic-boronate based reversible click chemistries are emerging as valuable tools for creating dynamic and stimuli-responsive systems. rsc.org

Photochemical Methods: As mentioned earlier, photochemical reactions like the photo-Fries rearrangement offer mild and selective ways to introduce functional groups. researchgate.net The use of light as a reagent is a growing area in green chemistry.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is gaining traction due to their high selectivity and mild reaction conditions. While not yet widely reported for the synthesis of this specific compound, the development of engineered enzymes for C-H activation and functionalization could provide future synthetic routes.

These emerging technologies hold the promise of revolutionizing the synthesis of fine chemicals and pharmaceutical intermediates, making them more efficient, cost-effective, and environmentally friendly.

Application of Continuous Flow Reactors in Boronic Acid Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of boronic acids, offering precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgsynplechem.com This level of control is particularly advantageous for reactions involving highly reactive intermediates, such as organolithium species, which are commonly used in boronic acid synthesis. chemistrycongresses.chacs.orgacs.org The application of continuous flow reactors can lead to higher yields, improved purity, and enhanced safety compared to traditional batch methods. organic-chemistry.orgnih.gov

A potential continuous flow synthesis of this compound could be conceptualized based on established organolithium chemistry. chemistrycongresses.chacs.org This approach would likely involve a halogen-lithium exchange reaction followed by borylation. The starting material for such a process could be a suitably substituted aryl halide, for instance, 4-bromo-2-nitroacetophenone.

The proposed continuous flow process would involve the following key steps:

Reagent Introduction: Solutions of the aryl halide (e.g., 4-bromo-2-nitroacetophenone in a suitable solvent like THF) and an organolithium reagent (e.g., n-butyllithium) are continuously pumped into a microreactor or a series of connected tubing. chemistrycongresses.chorganic-chemistry.org

Halogen-Lithium Exchange: The two streams converge at a T-mixer, initiating the rapid halogen-lithium exchange to form the corresponding aryllithium intermediate. The precise temperature control afforded by the flow reactor is crucial at this stage to prevent side reactions. acs.org

Borylation: The stream containing the aryllithium intermediate is then immediately mixed with a continuous stream of a borate ester, such as triisopropyl borate, to form the boronate ester. chemistrycongresses.chresearchgate.netacs.org

Quench and Work-up: The resulting reaction mixture is then quenched with an acidic solution to hydrolyze the boronate ester, yielding the final this compound. This can also be integrated into the continuous flow system. acs.org

The use of continuous flow reactors for this type of synthesis offers several advantages, including rapid heat dissipation, efficient mixing, and the ability to handle unstable intermediates safely by generating and consuming them in situ. chemistrycongresses.chorganic-chemistry.org Research on the continuous synthesis of various boronic acids has demonstrated the potential for high throughput and scalability. acs.orgorganic-chemistry.org

Table 1: Illustrative Parameters for Continuous Flow Synthesis of Arylboronic Acids

| Parameter | Value/Condition | Rationale |

| Reactor Type | Microreactor or PFA tubing | Provides high surface-area-to-volume ratio for efficient heat transfer. organic-chemistry.org |

| Starting Material | Substituted Aryl Bromide (0.3 M in THF) | Common precursor for organolithium-based boronic acid synthesis. acs.org |

| Reagent | n-Butyllithium (in hexane) | Effective for halogen-lithium exchange. chemistrycongresses.ch |

| Borylating Agent | Triisopropyl borate | Readily available and reactive towards aryllithium species. chemistrycongresses.ch |

| Temperature | -50 to -75 °C | Cryogenic temperatures are often required for the stability of the aryllithium intermediate. researchgate.netacs.org |

| Residence Time | < 1 second to several minutes | Optimized to ensure complete reaction while minimizing degradation. chemistrycongresses.chorganic-chemistry.org |

| Throughput | Grams per hour to kilograms per day | Demonstrates the scalability of continuous flow processes. acs.orgorganic-chemistry.orgresearchgate.net |

| Yield | 50-95% | Dependent on substrate and optimization of reaction conditions. organic-chemistry.orgresearchgate.net |

Automated Synthesis Protocols

Automated synthesis platforms offer a high-throughput approach to the preparation and screening of libraries of chemical compounds, including boronic acids. eurekalert.orgrug.nl These systems can perform reactions, work-up, and purification with minimal manual intervention, significantly accelerating the discovery and optimization of new molecules. synplechem.com The principles of automated synthesis can be applied to the preparation of this compound and its analogs.

An automated synthesis protocol for this compound could be designed using a robotic platform capable of liquid handling and performing parallel reactions. eurekalert.orggoogle.com This would be particularly useful for exploring the structure-activity relationships of related compounds by systematically varying the substituents on the aromatic ring.

The key features of an automated synthesis protocol would include:

High-Throughput Reaction Setup: Using multi-well plates, an automated liquid handler can dispense precise amounts of starting materials, reagents, and catalysts into each well. eurekalert.org

Parallel Synthesis: A large number of reactions can be run simultaneously under different conditions to rapidly screen for optimal reaction parameters. researchgate.net

Integrated Work-up and Purification: The automated system can be programmed to perform aqueous work-up, solvent extraction, and purification of the products, for example, using solid-phase extraction cartridges. synplechem.com

Data Management: The system can track all experimental parameters and analytical data for each reaction, facilitating data analysis and interpretation. researchgate.net

For the synthesis of this compound and its derivatives, an automated platform could be employed to explore variations in the Suzuki-Miyaura cross-coupling reaction, a common method for synthesizing biaryl compounds from boronic acids. synplechem.com The system could test a wide range of coupling partners, catalysts, and reaction conditions to efficiently identify the most effective combinations. synplechem.com

Table 2: Conceptual Automated Synthesis Protocol for Boronic Acid Library Generation

| Step | Action | Description |

| 1. Reagent Plating | Dispense starting aryl halides and boronic acids into a 96-well plate. | An acoustic liquid handler or robotic arm dispenses nanoliter to microliter volumes of stock solutions. eurekalert.org |

| 2. Catalyst and Base Addition | Add catalyst solution (e.g., Palladium catalyst) and base to each well. | The automated system adds the necessary reagents for the cross-coupling reaction. synplechem.com |

| 3. Reaction Incubation | The plate is sealed and heated with agitation for a set period. | The reactions are allowed to proceed under controlled conditions. |

| 4. Automated Work-up | Addition of quenching agents and solvents for extraction. | The system performs liquid-liquid or solid-phase extraction to remove impurities. synplechem.com |

| 5. Product Analysis | An aliquot from each well is analyzed by LC-MS or other analytical techniques. | High-throughput analysis determines the yield and purity of the products in the library. researchgate.net |

| 6. Data Compilation | Reaction parameters and analytical results are compiled into a database. | Facilitates the identification of successful reaction conditions and promising compounds. researchgate.net |

While specific automated protocols for this compound are not extensively documented in the public domain, the general principles and capabilities of modern automated synthesis platforms are well-established and could be readily adapted for this purpose. rug.nlgoogle.com

Reactivity and Mechanistic Investigations of 4 Acetyl 3 Nitrophenylboronic Acid

Cross-Coupling Reactions

The presence of both an electron-withdrawing nitro group and a moderately deactivating acetyl group on the phenyl ring of 4-acetyl-3-nitrophenylboronic acid influences its reactivity in cross-coupling reactions. These substituents impact the electronic properties of the boronic acid, which in turn affects the efficiency and outcome of catalytic cycles.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. wikipedia.org The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The nature of the substituents on the arylboronic acid can significantly affect the transmetalation step.

This compound has been successfully employed in Suzuki-Miyaura coupling reactions with a variety of coupling partners. Research has shown that it can react with aryl halides, including those with both electron-donating and electron-withdrawing groups. For instance, in a tandem palladium-catalyzed boron-Heck and Suzuki reaction, 4-acetylphenylboronic acid (a related compound) was successfully coupled with various arylboronic acids, demonstrating the feasibility of coupling with partners bearing diverse electronic properties. nih.gov The presence of the nitro group in the ortho position to the boronic acid moiety in this compound can introduce steric hindrance, potentially limiting the scope with bulky coupling partners. nih.gov

While electron-deficient boronic acids can be challenging substrates in some Suzuki-Miyaura couplings, often requiring specific catalytic systems or harsher reaction conditions, studies have shown successful couplings of boronic acids with electron-withdrawing groups. nih.govnih.gov For example, the coupling of o-nitrophenylboronic acid has been achieved with good yields. nih.gov However, the combination of two electron-withdrawing groups, as in this compound, might necessitate carefully optimized conditions to achieve high efficiency. The stability of the boronic acid itself can also be a limiting factor, as some heteroarylboronic acids are prone to protodeboronation under the reaction conditions. nih.gov

The following table summarizes the scope of Suzuki-Miyaura coupling partners for substituted phenylboronic acids based on available literature, providing an indication of the potential reactivity of this compound.

Table 1: Scope of Coupling Partners for Substituted Phenylboronic Acids in Suzuki-Miyaura Reactions

| Coupling Partner Type | Substituent on Partner | Observed Reactivity with Electron-Deficient Phenylboronic Acids | Reference |

|---|---|---|---|

| Aryl Bromides | Electron-donating (e.g., -OCH₃, -CH₃) | Good to excellent yields | nih.gov |

| Aryl Bromides | Electron-withdrawing (e.g., -CN, -NO₂) | Good to excellent yields | nih.gov |

| Aryl Chlorides | Electron-donating or withdrawing | Generally less reactive, require more active catalysts | organic-chemistry.org |

| Heteroaryl Halides | Various | Can be challenging due to catalyst inhibition or boronic acid instability | nih.gov |

| Vinyl Halides | Various | Generally good reactivity | organic-chemistry.org |

The choice of the palladium catalyst and its associated ligands is critical for the success of Suzuki-Miyaura couplings, particularly with challenging substrates like this compound. The ligand architecture plays a crucial role in stabilizing the palladium center, facilitating the elementary steps of the catalytic cycle, and preventing the formation of inactive palladium black. rhhz.net

For electron-deficient arylboronic acids, electron-rich and bulky phosphine (B1218219) ligands are often employed. libretexts.org Ligands such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have been shown to be effective. organic-chemistry.orgbeilstein-journals.org The use of palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source in combination with these ligands is common. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Suzuki-Miyaura reactions, often exhibiting high catalytic activity and stability. researchgate.net

The catalytic system's performance is a function of the interplay between the metal precursor and the ligand. For instance, the combination of Pd(OAc)₂ with phosphazane ligands has been shown to be effective for the Suzuki coupling of 4-acetylbromobenzene with phenylboronic acid. rhhz.net The choice of ligand can even influence the stereochemical outcome of the reaction when applicable. beilstein-journals.org

The following table details various catalytic systems and their effectiveness in the Suzuki-Miyaura coupling of substrates similar to this compound.

Table 2: Influence of Catalytic Systems on Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Phosphazane derivatives | Aryl halides and phenylboronic acids | Good to excellent yields in water, demonstrating the efficacy of these ligands. | rhhz.net |

| Pd(OAc)₂ | PCy₃ (Tricyclohexylphosphine) | Aryl and vinyl triflates | Effective for a broad range of triflate substrates. | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ (Tri-tert-butylphosphine) | Aryl and vinyl halides (including chlorides) | Catalyzes coupling at room temperature for a wide range of halides. | organic-chemistry.org |

| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Aryl triflates and arylboronates | Effective for the synthesis of arylboronates. | researchgate.net |

| Pd(PPh₃)₄ | Triphenylphosphine | (Z)-β-enamido triflates and arylboronic acids | Leads to selective formation of products with retention of configuration. | beilstein-journals.org |

The base and solvent system are crucial parameters that significantly influence the efficiency of the Suzuki-Miyaura reaction. libretexts.orghes-so.ch The base plays multiple roles, including the formation of a boronate species (ArB(OH)₃⁻), which is more nucleophilic than the corresponding boronic acid, thereby facilitating transmetalation. wikipedia.orgresearchgate.net The base also participates in the formation of the active palladium(0) species and can influence the rate of reductive elimination. wikipedia.org

Commonly used bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). wikipedia.org The choice of base can depend on the specific substrates and the presence of base-sensitive functional groups. organic-chemistry.org For instance, potassium fluoride (B91410) (KF) can be used for substrates with base-labile groups. organic-chemistry.org

The solvent system not only dissolves the reactants but also influences the reaction rate and selectivity. hes-so.ch A variety of organic solvents such as toluene, tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF) are frequently used. wikipedia.orgarkat-usa.org Aqueous solvent systems have gained popularity due to their environmental benefits and can enhance the reaction rate in some cases. wikipedia.orgarkat-usa.org The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be beneficial in biphasic systems to facilitate the interaction between the reactants. arkat-usa.org The choice of solvent can also affect the stability of the catalytic species and the solubility of the base. hes-so.ch

The following table outlines the effects of different base and solvent combinations on Suzuki-Miyaura reaction efficiency for relevant substrates.

Table 3: Role of Base and Solvent in Suzuki-Miyaura Reactions

| Base | Solvent | Substrate Example | Observation | Reference |

|---|---|---|---|---|

| K₂CO₃ | Water/Acetonitrile | Aryl halides and p-tolyl boronic acid | Mild and efficient for a range of aryl halides. | nih.gov |

| NaOH | DMF | 4-iodophenylboronic acid and phenylboronic acid | Increased yield at elevated temperatures. | nih.gov |

| Na₂CO₃ | Ethanol | Furan-2-yltrifluoroborate and 4-bromobenzonitrile | Effective for coupling of heteroaryltrifluoroborates. | nih.gov |

| KOH | Water | 4-bromoacetophenone and phenylboronic acid | Full conversion achieved, demonstrating water as an efficient solvent. | arkat-usa.org |

| Cs₂CO₃ | Toluene | Arylboronic acids and acyl chlorides | Effective under anhydrous conditions for the synthesis of ketones. | nih.gov |

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.org This reaction is valued for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org

The substrate scope of the Petasis reaction is broad, encompassing a variety of amines, carbonyls, and organoboronic acids. wikipedia.org Arylboronic acids with both electron-donating and electron-withdrawing substituents are generally suitable coupling partners. wikipedia.org However, highly electron-deficient boronic acids, such as 4-nitrophenylboronic acid, have been reported to be less reactive or even fail to give the desired product under certain conditions. nih.govnih.gov This suggests that the reactivity of this compound in the Petasis reaction may be attenuated due to the strong electron-withdrawing nature of both the nitro and acetyl groups.

The reaction conditions for the Petasis reaction are typically mild, often proceeding at room temperature. organic-chemistry.org However, for less reactive substrates, elevated temperatures or the use of microwave irradiation can be employed to improve yields. organic-chemistry.orgorganic-chemistry.org The choice of solvent can also be important, with solvents like dichloromethane, toluene, and hexafluoroisopropanol (HFIP) being commonly used. nih.govacs.org The use of molecular sieves can be beneficial to remove water formed during the initial iminium ion formation. nih.gov

The following table summarizes the substrate scope and conditions for the Petasis reaction with a focus on substituted arylboronic acids.

Table 4: Substrate Scope and Conditions in the Petasis Reaction

| Boronic Acid | Amine | Carbonyl | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| (4-Nitrophenyl)boronic acid | Furfurylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | HFIP, rt | Failed to give isolable product | nih.gov |

| 4-Nitrophenylboronic acid | 5-Nitroindoline | Glyoxylic acid | TFA | Showed lower reactivity | nih.gov |

| (4-(Trifluoromethyl)phenyl)boronic acid | Aniline | Formaldehyde | Toluene, 60 °C | Failed to complete | acs.org |

| Electron-poor (hetero)aryl boronic acids | Various amines | Glyoxylic acid or salicylaldehyde | DCM, 120 °C, microwave | Generally successful, but electron-poor anilines gave unsatisfactory yields. | organic-chemistry.org |

| Arylboronic acids | Sulfonamides | Aldehydes | Pd(TFA)₂, chiral bis(oxazoline)-ligand, 40 °C | Excellent enantioselectivities and moderate to excellent yields. | mdpi.com |

Petasis Reaction Applications

Combinatorial Approaches in Multi-component Petasis Reactions

The Petasis reaction is well-suited for combinatorial chemistry, enabling the rapid synthesis of diverse molecular libraries. mdpi.comnih.gov By varying the three components—amine, carbonyl, and boronic acid—a wide array of structurally distinct molecules can be generated. nih.gov This approach is particularly valuable in drug discovery and materials science. mdpi.com

However, the reactivity of the boronic acid is a critical factor. Boronic acids with strong electron-withdrawing groups, such as 4-nitrophenylboronic acid, have been shown to be poor substrates in some Petasis reactions, failing to produce the desired products in isolable yields. acs.orgnih.gov This limitation is attributed to the reduced nucleophilicity of the aryl group attached to the boron, which hinders the key transmetalation step. The presence of both a nitro group and an acetyl group in this compound would similarly suggest a decreased reactivity in this type of transformation.

To overcome the low reactivity of certain components, modifications to the reaction conditions can be implemented. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to accelerate the reaction and improve yields, even with less reactive primary aromatic amines. nih.gov Microwave irradiation has also been employed to drive the reaction of electron-poor boronic acids to completion. organic-chemistry.org

Table 1: Influence of Substituents on Petasis Reaction Yields

| Boronic Acid | Amine | Aldehyde | Yield (%) | Reference |

| Phenylboronic acid | Aniline | Formaldehyde | 89 | acs.org |

| 4-Methoxyphenylboronic acid | Furfurylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | 87 | nih.gov |

| 4-(Trifluoromethyl)phenylboronic acid | Furfurylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Failed | nih.gov |

| 4-Nitrophenylboronic acid | Furfurylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Failed | nih.gov |

Cyanation of Boronic Acids

The introduction of a cyano group onto an aromatic ring is a valuable transformation in organic synthesis, as nitriles are versatile intermediates. nih.govnih.gov

Palladium-Catalyzed, Copper(I)-Mediated Cyanation

A significant advancement in the cyanation of arylboronic acids involves a palladium-catalyzed, copper(I)-mediated cross-coupling reaction. nih.govnih.gov This method provides a cyanide-free approach to synthesizing aryl nitriles. nih.gov In a key 2006 study, Zhang and Liebeskind demonstrated that various (hetero)aryl boronic acids could be efficiently converted to their corresponding nitriles using benzyl (B1604629) thiocyanate (B1210189) as the cyanating agent. rsc.org The reaction is catalyzed by Pd(PPh₃)₄ and mediated by a superstoichiometric amount of copper(I) thiophene-2-carboxylate (B1233283) (CuTC). rsc.org

The reaction generally proceeds in good to excellent yields for electron-rich and sterically hindered arylboronic acids. nih.gov However, electron-deficient substrates, such as 3-nitrophenylboronic acid, have been shown to be less reactive under standard conditions, resulting in lower yields. nih.gov Given the electron-withdrawing nature of both the acetyl and nitro groups, this compound would be expected to exhibit similar or even lower reactivity in this transformation.

Table 2: Palladium-Catalyzed Cyanation of Various Boronic Acids

| Boronic Acid | Cyanating Agent | Catalyst System | Yield (%) | Reference |

| Phenylboronic acid | Benzyl thiocyanate | Pd(PPh₃)₄/CuTC | 90 | nih.gov |

| 4-(N,N-dimethylamino)phenylboronic acid | Benzyl thiocyanate | Pd(PPh₃)₄/CuTC | 95 | nih.gov |

| 3-(Acetyl)phenylboronic acid | Benzyl thiocyanate | Pd(PPh₃)₄/CuTC | 86 | nih.gov |

| 3-Nitrophenylboronic acid | Benzyl thiocyanate | Pd(PPh₃)₄/CuTC | Low | nih.gov |

Investigation of Non-Cyanide Cyanating Reagents

Concerns over the toxicity of traditional cyanide sources have spurred the development of alternative cyanating agents. organic-chemistry.org Several non-cyanide reagents have been investigated for the cyanation of arylboronic acids.

One such reagent is ethyl (ethoxymethylene)cyanoacetate. A copper iodide-mediated reaction using this reagent allows for the cyanation of arylboronic acids and aryl iodides, tolerating a wide range of functional groups. organic-chemistry.org Another approach utilizes benzyl cyanide in a copper-mediated reaction. rsc.org

Rhodium catalysts have also been employed for the cyanation of arylboronic acids. In 2011, Beller's group showed that a rhodium catalyst could efficiently cleave the C-N bond of N-cyano-N-phenyl-p-toluenesulfonamide and couple the CN moiety with various arylboronic acids. rsc.org The proposed mechanism involves the transmetalation of the arylboronic acid to a rhodium(I) species, followed by coordination and insertion of the cyanating agent, and subsequent rearrangement to yield the aryl nitrile. rsc.org

More recently, manganese(III) acetate has been used to mediate a radical transnitrilation of arylboronic acids with trityl isocyanide. organic-chemistry.org This method also demonstrates broad functional group tolerance. organic-chemistry.org

Other Transformative Reactions

Oxidation Pathways to Phenolic Derivatives

The oxidation of arylboronic acids to phenols is a fundamental transformation. organic-chemistry.org This process, often referred to as oxidative deboronation, typically involves the reaction of the boronic acid with an oxidizing agent, leading to the formation of a phenol (B47542) and boric acid. mit.edunih.gov The rate-limiting step is believed to be the 1,2-shift of the carbon from the boron to an oxygen atom. mit.edunih.gov

The electronic properties of the substituents on the phenyl ring significantly influence the rate of oxidation. Electron-deficient phenylboronic acids are generally more stable towards oxidation than electron-rich ones. google.com For instance, 2-nitrophenylboronic acid is more resistant to oxidation than phenylboronic acid. mit.edu This increased stability is attributed to the electron-withdrawing nature of the nitro group, which destabilizes the transition state of the carbon-to-oxygen migration. mit.edu The presence of an ortho-substituent with a carbonyl group also affects stability, with the stability increasing as the electron density on the coordinating oxygen increases (formyl < acetyl < methoxycarbonyl < aminocarbonyl). mit.edunih.gov Therefore, the this compound, with its two electron-withdrawing groups, is expected to be relatively stable to oxidation.

Common oxidizing agents used for this transformation include hydrogen peroxide, often in the presence of a base like KOH, and tert-butyl hydroperoxide. organic-chemistry.org

Reduction of the Acetyl Functional Group

Standard reducing agents for ketones, such as sodium borohydride, could potentially also reduce the nitro group or affect the boronic acid. Catalytic hydrogenation is another common method for ketone reduction, but this would almost certainly reduce the nitro group as well.

A milder and more selective approach might involve transfer hydrogenation or the use of specific chemoselective reagents that target the ketone in the presence of other reducible functional groups. The choice of reagent and reaction conditions would be crucial to achieve the desired transformation without affecting the nitro and boronic acid functionalities.

Formation of Boronate Esters with Diols and Nucleophiles

Boronic acids, including this compound, are Lewis acids due to the presence of a vacant p-orbital on the sp²-hybridized boron atom. wiley-vch.dewiley-vch.de This electron deficiency allows them to readily and reversibly form covalent bonds with nucleophiles, most notably with 1,2- and 1,3-diols, to generate five- or six-membered cyclic boronate esters, respectively. digitellinc.comresearchgate.net The formation of these esters is an equilibrium process, which can be driven to completion by removing the water produced, for example, through azeotropic distillation. wiley-vch.de

The reaction proceeds via the interaction of the nucleophilic hydroxyl groups of the diol with the electrophilic boron center. frontiersin.orgnih.gov This interaction leads to a change in the boron's hybridization from trigonal planar sp² to a tetrahedral sp³ state in the resulting boronate ester. frontiersin.orgnih.govrsc.org This structural change is a key feature of its chemistry. Carbohydrate molecules, which often contain multiple diol functionalities, are particularly well-suited for forming these cyclic esters. rsc.org Beyond diols, other nucleophiles can also interact with the Lewis acidic boron center, forming tetrahedral adducts. nih.gov The stability of the formed boronate ester is influenced by the electronic properties of the substituents on the phenyl ring. scholaris.ca

Table 1: Interaction of Phenylboronic Acids with Diols This table presents representative equilibrium data for the formation of boronate esters between phenylboronic acid and various diols at physiological pH, illustrating the general principles applicable to substituted analogues like this compound.

| Diol | Association Constant (Ka) at pH 7.4 (M-1) | Dissociation Constant (Kd) at pH 7.4 (M) | Source |

|---|---|---|---|

| Catechol | ~13,000 | ~7.7 x 10-5 | rsc.org |

| Aliphatic Diols | Significantly lower than aromatic diols | Significantly higher than aromatic diols | rsc.org |

| Fructose | Data not specified, but known to conjugate | Data not specified, but known to conjugate | ualberta.ca |

Mechanistic Insights and Kinetic Studies

Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes

This compound is a valuable coupling partner in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling. While specific catalytic cycle studies for this exact molecule are not detailed, the mechanism follows a well-established pathway for arylboronic acids. A plausible catalytic cycle, typically mediated by a palladium(0) complex, involves three key steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.

Transmetalation : The boronic acid, activated by a base, undergoes transmetalation. The aryl group from this compound is transferred to the Pd(II) center, displacing the halide and forming a new diaryl-Pd(II) complex. The base is crucial for forming the more nucleophilic boronate species [Ar-B(OH)₃]⁻, which facilitates the transfer. acs.org For electron-deficient boronic acids, this step can be sluggish. acs.org

Reductive Elimination : The final step is the reductive elimination of the two coupled aryl groups from the Pd(II) center, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

The efficiency of this cycle can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent, as well as the electronic nature of the boronic acid. researchgate.net

Role of Electronic Effects and Substituent Influence on Reactivity and Stability

The reactivity and stability of this compound are profoundly influenced by the electronic properties of its substituents. Both the acetyl group at the C4 position and the nitro group at the C3 position are strongly electron-withdrawing. These groups decrease the electron density on the aromatic ring and, consequently, on the boron atom. mdpi.com This heightened electron deficiency increases the Lewis acidity of the boron center, which can affect its interaction with diols and the base in catalytic cycles. scholaris.camdpi.com

Investigations into Oxidative Stability and Protodeboronation

A major limitation for many boronic acids is their instability, as they can undergo oxidative degradation and protodeboronation (cleavage of the C-B bond and replacement with a C-H bond). digitellinc.comed.ac.uk

Oxidative Stability : The oxidation of boronic acids typically proceeds through the attack of a reactive oxygen species on the boron atom, followed by a rate-limiting 1,2-shift where the aryl group migrates from the boron to an oxygen atom. nih.gov This migration step creates a more electron-deficient boron center in the transition state. nih.govpnas.org It has been reasoned that substituents that deprive the boron of electron density can slow this rate-limiting step, thus enhancing oxidative stability. nih.gov The potent electron-withdrawing effects of the acetyl and nitro groups on this compound are therefore expected to confer a high degree of resistance to oxidative deboronation by destabilizing this transition state. frontiersin.orgnih.govnih.gov

Protodeboronation : This process is another common degradation pathway, particularly under the basic conditions often used in cross-coupling reactions. ed.ac.uk It involves the cleavage of the C–B bond and its replacement by a C–H bond. The stability against protodeboronation is also linked to the electronic properties of the aryl group. digitellinc.com Electron-withdrawing substituents generally increase the stability of arylboronic acids against protodeboronation. Therefore, this compound is predicted to have greater stability against this decomposition pathway compared to electron-rich or unsubstituted arylboronic acids.

Computational Chemistry Approaches to Reaction Mechanisms and Boron Electronic Structure

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms and electronic structure of boronic acids. montclair.edumdpi.com For this compound, these studies can elucidate the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the geometry of the molecule.

These computational tools are crucial for understanding reactivity and stability. digitellinc.com

Electronic Structure : Calculations can precisely model the vacant p-orbital on the sp²-hybridized boron atom, which is fundamental to its Lewis acidity and its interaction with nucleophiles. frontiersin.orgnih.gov

Reaction Mechanisms : Computational studies can map the potential energy surfaces for key reactions. For instance, they can calculate the energy barriers for the transition states in the oxidative degradation pathway. montclair.edu Computational analyses have confirmed that the increased resistance to oxidation in certain substituted boronic acids arises from diminished stabilization of the developing p-orbital on the boron atom during the rate-limiting 1,2-shift. digitellinc.compnas.org

Applications of 4 Acetyl 3 Nitrophenylboronic Acid As a Building Block and Reagent in Organic Synthesis

Construction of Complex Molecular Architectures

The strategic placement of reactive functional groups on the 4-acetyl-3-nitrophenylboronic acid scaffold makes it a valuable tool for synthetic chemists aiming to construct intricate molecular frameworks.

Stereoselective Synthesis Methodologies

While direct studies on the stereoselective applications of this compound are not extensively documented, the broader class of arylboronic acids is instrumental in stereoselective synthesis. For instance, palladium(II)-catalyzed stereoselective synthesis of C-glycosides has been achieved using diaryliodonium salts, which can be prepared from corresponding boronic acids. rsc.org This suggests the potential for this compound to participate in similar stereoselective transformations, enabling the synthesis of chiral molecules with high precision. Furthermore, organoboron catalysts have been employed in the divergent and stereoselective synthesis of 1,1′-disaccharides. researchgate.net The electronic properties imparted by the acetyl and nitro groups could influence the stereochemical outcome of such reactions. The development of manganese-promoted sequential reactions has also led to the completely stereoselective synthesis of (E)-α,β-unsaturated amides, which can be further transformed into other unsaturated compounds. organic-chemistry.org

Incorporation into Diverse Heterocyclic Systems

Boronic acids are key reagents in the synthesis of a wide array of heterocyclic compounds. wiley-vch.de Accelerated click reactions using boronic acids in microdroplets have been reported for the synthesis of various heterocycles, demonstrating a significant rate enhancement compared to bulk reactions. rsc.org This method has been applied to late-stage functionalization, indicating the potential for incorporating the 4-acetyl-3-nitrophenyl moiety into complex drug-like molecules. rsc.org Additionally, multicomponent reactions, such as the Petasis reaction, utilize boronic acids to generate diverse molecular structures, including those containing heterocyclic rings. acs.org The synthesis of 1,4-dihydropyridines and polyhydroquinolines has been efficiently catalyzed by 3-nitrophenylboronic acid, a related compound, showcasing the utility of nitro-substituted phenylboronic acids in constructing these important heterocyclic cores. researchgate.net

Functionalization of Polymeric and Nanomaterial Scaffolds

The reactivity of the boronic acid group makes this compound a prime candidate for the modification and functionalization of polymers and nanomaterials, tailoring their properties for specific applications.

Surface Functionalization Strategies via Coupling Reactions

The surface of polymeric and nanomaterial scaffolds can be readily modified using coupling reactions involving boronic acids. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds between the boronic acid-containing molecule and a suitable coupling partner on the material's surface. mdpi.comresearchgate.net This has been demonstrated with the functionalization of framboidal phenylboronic acid-containing nanoparticles via aqueous Suzuki-Miyaura coupling. mdpi.com Such strategies allow for the introduction of new functional groups, thereby altering the surface chemistry and properties of the material. For instance, boronic acid-functionalized spherical polymer brushes have been developed for the efficient and selective enrichment of glycoproteins. rsc.org Similarly, the functionalization of amine-cured epoxy resins has been achieved through the dynamic formation of dioxazaborocanes with boronic acids. rsc.org

| Material | Functionalization Strategy | Application |

| Framboidal Nanoparticles | Aqueous Suzuki-Miyaura Coupling | Introduction of various functional groups |

| Spherical Polymer Brushes | Photo-emulsion Polymerization | Glycoprotein enrichment |

| Epoxy Resins | Dynamic Dioxazaborocane Formation | Post-cure modification |

| Magnetic Nanoparticles | Direct interaction between Fe and SH | Analysis of N-glycopeptides |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a crucial strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late point in the synthetic sequence. Boronic acids, including this compound, are valuable reagents in LSF due to their versatile reactivity. nih.govrsc.org The chemoselective modification of complex molecules can be achieved through C-H functionalization or by manipulating existing functional groups. rsc.org For example, accelerated click reactions involving boronic acids have been successfully employed as an LSF tool to create derivatives of antihistamine drugs. rsc.org This highlights the potential of this compound to be used in similar strategies to diversify drug candidates and explore structure-activity relationships.

Advanced Chemical Catalysis

Arylboronic acids have gained prominence not only as reactants but also as catalysts in a variety of organic transformations. scholaris.ca The Lewis acidic nature of the boron atom allows it to activate substrates and facilitate reactions. For instance, 3-nitrophenylboronic acid has been shown to be an effective catalyst for the one-pot synthesis of 1,4-dihydropyridines and polyhydroquinolines. researchgate.net This catalytic activity is attributed to the electron-withdrawing nature of the nitro group, which enhances the Lewis acidity of the boronic acid. Similarly, ortho-nitrophenylboronic acid has been identified as an effective catalyst for azido-alkyne cycloaddition reactions. nih.gov Given these precedents, this compound, with its two electron-withdrawing groups, is expected to exhibit significant catalytic activity in various organic reactions, including stereoselective processes. researchgate.netresearchgate.net

Uncharted Territory: The Catalytic Potential of this compound Remains Largely Unexplored

Despite the growing interest in boronic acids as versatile reagents and catalysts in organic synthesis, a comprehensive investigation into the specific applications of this compound as a building block and reagent remains conspicuously absent from the current scientific literature. While the broader class of arylboronic acids, particularly those bearing electron-withdrawing groups, has been the subject of extensive research, this particular derivative, characterized by its unique substitution pattern of an acetyl and a nitro group, appears to be a largely untapped resource.

Initial explorations into the catalytic capabilities of boronic acids have revealed their significant potential in various transformations. Electron-deficient arylboronic acids, for instance, have demonstrated efficacy in the activation of alcohols due to their enhanced Lewis acidity. This property facilitates the polarization of the C-O bond, rendering the hydroxyl group a better leaving group and enabling subsequent nucleophilic attack. Furthermore, the development of dual catalytic systems, often pairing a boronic acid with a chiral amine or another catalyst, has opened new avenues for asymmetric synthesis, allowing for the construction of complex chiral molecules with high enantioselectivity.

However, a detailed examination of scholarly databases and chemical literature reveals a significant gap in knowledge specifically concerning this compound. There are no published research findings detailing its use in organocatalytic applications, its specific role in the activation of hydroxy functional groups, or its incorporation into dual catalytic systems. While its structural features—an electron-withdrawing nitro group and a moderately deactivating acetyl group—suggest it could possess interesting catalytic properties, likely influencing its Lewis acidity and reactivity, empirical data to support such hypotheses are currently unavailable.

The synthesis of related compounds, such as 4-amino-3-nitrophenylboronic acid, has been documented, often involving multi-step sequences starting from precursors like tolylboronic acid. These synthetic routes hint at the chemical accessibility of the 4-acetyl-3-nitrophenyl scaffold. The presence of the acetyl group, in particular, offers a potential handle for further functionalization or for influencing the steric and electronic environment of the boronic acid moiety.

The absence of dedicated research on this compound in the specified catalytic applications presents a clear opportunity for future investigation. Its unique electronic and steric profile could lead to novel reactivity and selectivity in a range of organic transformations. Detailed studies are required to elucidate its catalytic activity, optimize reaction conditions for its use, and explore its potential in the development of new synthetic methodologies. Until such research is undertaken, the catalytic applications of this intriguing compound remain a matter of speculation.

Derivatization and Advanced Functionalization Strategies Involving 4 Acetyl 3 Nitrophenylboronic Acid

Synthesis of Boronate Esters and Cyclic Derivatives

A fundamental derivatization strategy for boronic acids involves their conversion into boronate esters. This transformation is not only crucial for protecting the boronic acid group during other chemical modifications but also for creating dynamic covalent bonds that are responsive to environmental cues like pH. nih.govresearchgate.net 4-Acetyl-3-nitrophenylboronic acid readily reacts with 1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters, respectively. wiley-vch.de These cyclic derivatives are formally named as dioxaborolanes (five-membered rings) and dioxaborinanes (six-membered rings). wiley-vch.de

The formation of these esters is typically an equilibrium process. The position of the equilibrium is influenced by several factors, including the concentration of the diol, the solvent, and the pH. The electron-withdrawing nature of the nitro and acetyl groups on the this compound ring increases its Lewis acidity, which generally favors the formation of the boronate ester, particularly at physiological pH. nih.gov

A prominent example of this type of reaction is the formation of shell-crosslinked micelles. In a related study, 3-carboxy-5-nitrophenylboronic acid, a compound with similar electronic properties, was used to crosslink the dextran (B179266) shell of amphiphilic block copolymer micelles. researchgate.net This was achieved by the formation of boronate esters between the boronic acid and the diol units of the dextran polymer. researchgate.net This suggests that this compound could be similarly employed to create pH-responsive hydrogels and other smart materials through the formation of cyclic boronate esters with polyols.

The reaction with simple diols, such as pinacol (B44631), ethylene (B1197577) glycol, or various carbohydrates, can be used to generate a range of discrete boronate ester derivatives. These reactions are often carried out under dehydrating conditions to drive the equilibrium towards the ester product.

Table 1: Examples of Diols for Boronate Ester Formation This table is illustrative and based on the general reactivity of arylboronic acids.

| Diol Reactant | Resulting Cyclic Derivative | Ring Size | Potential Application |

| Ethylene Glycol | 2-(4-Acetyl-3-nitrophenyl)-1,3,2-dioxaborolane | 5-membered | Protecting group, synthetic intermediate |

| Propane-1,3-diol | 2-(4-Acetyl-3-nitrophenyl)-1,3,2-dioxaborinane | 6-membered | Protecting group, synthetic intermediate |

| Pinacol | 2-(4-Acetyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 5-membered | Stable derivative for purification and cross-coupling reactions |

| Glucose | Glucose-derived boronate ester | 5- or 6-membered | Glucose sensing, targeted drug delivery |

| Dextran | Dextran-crosslinked boronate esters | 5- or 6-membered | pH-responsive hydrogels, drug delivery vehicles researchgate.net |

Functionalization of Biomacromolecules

The unique combination of functional groups in this compound makes it a promising candidate for the targeted modification of biomacromolecules like peptides and proteins. Such modifications can be used to introduce new functionalities, such as fluorescent labels or drug payloads, or to create probes for studying biological processes.

Incorporation into Peptides and Proteins

The incorporation of boronic acids into peptides and proteins can be achieved through several strategies. One approach involves the synthesis of an amino acid building block containing the boronic acid moiety, which can then be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS). nih.gov

Alternatively, the boronic acid can be conjugated to a pre-synthesized peptide or protein. The acetyl and nitro groups on this compound, along with the boronic acid itself, offer several handles for such conjugations. Based on studies with related compounds, several potential pathways for incorporation can be envisaged:

Iminoboronate formation with lysine (B10760008) residues: 2-Acetylphenylboronic acid (2-APBA) has been shown to react with the ε-amino group of lysine residues to form a reversible iminoboronate linkage. rsc.org This interaction is often cooperative, with the boronic acid and the adjacent carbonyl group both participating in the binding. It is conceivable that this compound could engage in similar interactions, providing a method for targeting lysine residues in proteins. rsc.org

S-Arylation of cysteine residues: A nickel(II)-promoted reaction has been developed for the selective S-arylation of cysteine residues in peptides and proteins using 2-nitro-substituted arylboronic acids. rsc.org This reaction proceeds rapidly under physiological conditions and is highly selective for cysteine. rsc.org The presence of a nitro group at the 3-position of this compound suggests that it could be a suitable substrate for this type of cysteine-specific modification.

Suzuki-Miyaura cross-coupling: In a solid-phase synthesis approach, 5-arylhistidine-containing peptides have been synthesized via a Suzuki-Miyaura cross-coupling reaction between a 5-bromohistidine residue in the peptide and an arylboronic acid. udg.edu A study using 3-nitrophenylboronic acid demonstrated the feasibility of this approach, although the electron-withdrawing nitro group was found to hinder the reaction to some extent. udg.edu This method could potentially be adapted to incorporate this compound into peptides containing a suitable halo-functionalized amino acid.

Amide bond formation: If the acetyl group were to be replaced by a carboxylic acid (e.g., 4-carboxy-3-nitrophenylboronic acid), standard EDC/NHS coupling chemistry could be used to form stable amide bonds with amine functionalities on proteins, such as lysine residues. acs.org

Table 2: Potential Strategies for Incorporating this compound into Peptides/Proteins This table outlines potential strategies based on the reactivity of structurally similar compounds.

| Strategy | Target Residue/Moiety | Key Reagents/Conditions | Resulting Linkage | Reference for Principle |

| Iminoboronate Formation | Lysine | Physiological pH | Reversible Iminoboronate | rsc.org |

| Nickel-Promoted S-Arylation | Cysteine | Ni(OAc)₂, aqueous buffer, 37°C | Thioether | rsc.org |

| Suzuki-Miyaura Coupling | Halogenated amino acid (e.g., bromo-histidine) | Pd catalyst, base, solid-phase synthesis | Carbon-Carbon | udg.edu |

| Amide Coupling (via a carboxyl derivative) | Lysine, N-terminus | EDC, NHS | Amide | acs.org |

Chemo- and Regioselective Functionalization Approaches

Achieving chemo- and regioselectivity is paramount when modifying complex biomacromolecules that possess a multitude of reactive functional groups. The inherent reactivity of the functional groups on this compound can be exploited to direct its conjugation to specific sites on a peptide or protein.

Chemoselectivity: